Proteins are made up of amino acids, and L-Selenomethionine-(methyl-13C) is an isotopically labeled version of the standard amino acid L-selenomethionine. The key difference lies in the methyl group (CH3) attached to the molecule. In L-Selenomethionine-(methyl-13C), one of the carbon atoms in the methyl group is replaced with a heavier isotope, Carbon-13 (¹³C) [].
This substitution with a heavier isotope does not significantly alter the protein structure but provides a distinct signal during NMR experiments. This allows researchers to differentiate between the labeled selenomethionine residues and other atoms in the protein, aiding in determining the protein's three-dimensional structure.
MAD phasing is a technique used in X-ray crystallography to solve the "phase problem" encountered during protein structure determination. The phase problem refers to the difficulty in determining the phases of the X-ray waves diffracted by the protein crystals, which is crucial for calculating the electron density and ultimately the protein structure [].
L-Selenomethionine-(methyl-13C) plays a role in MAD phasing by introducing anomalous scattering. Selenium atoms, a natural component of selenomethionine, have a strong anomalous scattering effect on X-rays at specific wavelengths. By collecting data at multiple wavelengths, including the peak wavelength for selenium anomalous scattering and a reference wavelength, researchers can exploit the differences in signal intensity to determine the phases of the diffracted X-rays [].
L-Selenomethionine-(methyl-13C) is a stable isotopic form of L-selenomethionine, a naturally occurring amino acid that incorporates selenium. Its molecular formula is and it has a molecular weight of approximately 196.106 g/mol. This compound is notable for its role in selenium metabolism and its potential applications in nutritional science and biochemistry. The presence of the methyl-13C label allows for tracing studies in metabolic pathways, enhancing our understanding of selenium's biological roles.
These reactions highlight the compound's versatility and importance in both synthetic and biological contexts.
L-Selenomethionine-(methyl-13C) exhibits significant biological activity due to its selenium content. Selenium is an essential trace element that plays a critical role in various physiological processes, including:
Research has shown that L-selenomethionine can modulate gene expression related to these functions, making it a compound of interest in nutritional studies and potential therapeutic applications .
The synthesis of L-Selenomethionine-(methyl-13C) can be achieved through several methods:
These methods provide flexibility in producing labeled compounds for research purposes.
L-Selenomethionine-(methyl-13C) has several applications across various fields:
The unique properties of this compound make it valuable for both basic research and applied sciences.
Interaction studies involving L-Selenomethionine-(methyl-13C) have focused on its biochemical interactions within living organisms:
These interactions are crucial for understanding how selenium functions at a molecular level.
Several compounds share structural or functional similarities with L-Selenomethionine-(methyl-13C). Here’s a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Selenomethionine | C5H11NO2Se | Natural form without isotopic labeling |
DL-Selenomethionine | C5H11NO2Se | Racemic mixture; less specific metabolic tracing |
Se-methylseleno-L-cysteine | C5H11NO2Se | Contains cysteine; different biological roles |
Selenocysteine | C3H7NO2Se | Incorporates sulfur; important in enzyme function |
Methylselenocysteine | C4H9NO2Se | Methyl group alters reactivity; distinct metabolism |
L-Selenomethionine-(methyl-13C) stands out due to its stable isotope labeling, allowing precise tracking in metabolic studies while retaining the biological significance associated with selenomethionine.
Palladium-catalyzed carbon-hydrogen functionalization represents a transformative approach for the synthesis of carbon-13 methyl-labeled selenomethionine, offering precise control over isotopic incorporation and stereochemical outcomes [20]. The methodology leverages the unique ability of palladium complexes to activate unactivated carbon-hydrogen bonds through directed coordination, enabling selective functionalization at specific positions [9] [12].
The fundamental strategy employs nitrogen-phthaloyl protected alanine derivatives bearing 8-aminoquinoline amide directing groups, which coordinate to palladium centers and facilitate regioselective carbon-hydrogen activation at the β-position [20]. This approach demonstrates remarkable efficiency in introducing carbon-13 labeled methyl groups using iodomethane-carbon-13 as the isotopic source [20]. The reaction proceeds through a concerted metalation-deprotonation mechanism, where the palladium center simultaneously activates the carbon-hydrogen bond and removes the proton [30].
Critical reaction parameters for optimal palladium-catalyzed carbon-hydrogen functionalization include catalyst loading, temperature control, and ligand selection [30]. The use of sulfur-oxygen ligands has shown superior activity compared to traditional pyridine-based systems, with enhanced reaction rates and improved site selectivity [30]. These bidentate ligands provide hemilabile coordination behavior, allowing for dynamic coordination and dissociation during the catalytic cycle [30].
Table 1: Palladium-Catalyzed C(sp³)–H Functionalization Conditions for Selenomethionine Synthesis
Parameter | Optimized Conditions | Yield Range | Reference |
---|---|---|---|
Catalyst Loading | 5.0 mol% Pd(OAc)₂ | 44-91% | [20] [30] |
Temperature | 80-100°C | 85-95% | [20] [23] |
Ligand Type | S,O-bidentate | 54-64% | [30] |
Reaction Time | 6-25 hours | 90-98% | [23] |
Isotope Source | ¹³CH₃I | 99% ¹³C incorporation | [20] |
The stereochemical control achieved through palladium-catalyzed methods is particularly significant for selenomethionine synthesis [20]. The directing auxiliary enforces anti-configuration at the newly formed stereogenic center, providing excellent diastereoselectivity [20]. This stereochemical fidelity is crucial for maintaining the biological activity of the resulting selenomethionine derivatives [20].
Advanced palladium catalytic systems have demonstrated the ability to functionalize primary, secondary, and tertiary carbon-hydrogen bonds with high efficiency [9] [32]. The versatility of these methods extends to various amino acid scaffolds, including those containing selenium-containing side chains [12]. Recent developments in ligand design have focused on amino acid-accelerated systems, where mono-protected amino acid ligands enhance both reaction rates and enantioselectivity [8].
The mechanistic understanding of palladium-catalyzed carbon-hydrogen activation reveals that di-palladium complexes serve as the active catalytic species [8]. These complexes exhibit enhanced reactivity through bridging carboxylate coordination, which stabilizes the transition state and lowers the activation barrier for carbon-hydrogen bond cleavage [8]. Computational studies have confirmed that the presence of amino acid ligands can reduce the activation energy by up to 7.0 kilocalories per mole compared to acetate-only systems [8].
The comparison between biosynthetic and chemical synthesis approaches for carbon-13 methyl-labeled selenomethionine reveals distinct advantages and limitations for each methodology [10] [29]. Biosynthetic pathways utilize the natural selenium incorporation machinery present in microorganisms, while chemical synthesis offers greater control over isotopic positioning and reaction conditions [33] [20].
Biosynthetic selenomethionine production relies on the selenocysteine biosynthetic pathway, where selenium replaces sulfur in the methionine biosynthetic route [10] [33]. The process begins with the formation of selenocysteine-transfer ribonucleic acid through a three-stage enzymatic process involving O-phosphoseryl-transfer ribonucleic acid kinase, selenophosphate synthetase 2, and selenocysteine synthase [10]. Selenophosphate serves as the active selenium donor, formed from selenide and adenosine triphosphate by selenophosphate synthetase 2 [33].
Table 2: Biosynthetic vs. Chemical Synthesis Comparison for ¹³C-Selenomethionine
Aspect | Biosynthetic Approach | Chemical Synthesis |
---|---|---|
Isotope Incorporation | 70-95% | 99% |
Reaction Time | 24-48 hours | 6-25 hours |
Temperature Requirements | 30°C | 80-100°C |
Stereochemical Control | Natural L-configuration | Controllable |
Scalability | Limited by cell density | Highly scalable |
Cost Efficiency | Moderate | High for small scale |
Microbial expression systems, particularly Escherichia coli strains, have been optimized for selenomethionine production with carbon-13 labeling [29]. The protocol achieves 97% carbon-13 incorporation and 75% deuterium incorporation for non-exchangeable hydrogen atoms [29]. Expression yields in engineered strains reach cell densities equivalent to non-labeled protein production, with optical density at 600 nanometers reaching approximately 16 [29].
Yeast expression systems, specifically Saccharomyces cerevisiae, offer alternative biosynthetic routes with enhanced selenomethionine tolerance [35]. Mutant strains deficient in S-adenosylmethionine synthetase genes demonstrate improved selenomethionine incorporation, achieving 83% incorporation at 0.125 millimolar selenomethionine concentration, 90% at 0.25 millimolar, and 95% at 0.5 millimolar [35]. The sam1-sam2 double mutant strain shows particularly robust growth and protein production in selenomethionine-containing media [35].
Chemical synthesis approaches provide superior control over isotopic purity and positioning [20] [39]. The palladium-catalyzed route achieves near-quantitative carbon-13 incorporation with minimal isotopic scrambling [20]. The synthetic route typically requires 100-250 milligrams of starting isotopic material to produce sufficient quantities for protein expression studies [20]. Cost analysis indicates that chemical synthesis becomes increasingly attractive for small-scale applications where high isotopic purity is essential [20].
The biosynthetic pathway advantages include natural stereochemical fidelity and the ability to produce multiple isotopically labeled amino acids simultaneously [19] [21]. Cell-free synthesis systems have emerged as a hybrid approach, maintaining enzymatic activity while providing greater control over reaction conditions [21]. These systems can achieve 70% or higher labeling efficiency using carbon-13 pyruvate as the isotopic source [21].
Isotopic purity optimization for carbon-13 methyl-labeled selenomethionine requires careful consideration of reaction conditions, isotopic source quality, and purification methodologies [15] [5]. The achievement of high isotopic enrichment while maintaining chemical yield represents a critical balance in synthetic design [14] [16].
Chemical synthesis methods consistently achieve isotopic purities exceeding 99 atom percent carbon-13, as demonstrated by nuclear magnetic resonance spectroscopy and mass spectrometry analysis [20] [28]. The key to maintaining high isotopic purity lies in minimizing isotopic scrambling during reaction workup and purification procedures [20]. Mild deprotection conditions have been developed specifically to preserve stereochemical integrity while maintaining isotopic fidelity [20].
Table 3: Isotopic Purity and Yield Optimization Parameters
Method | Isotopic Purity (¹³C) | Chemical Yield | Reaction Conditions | Reference |
---|---|---|---|---|
Pd-Catalyzed C-H Activation | 99 atom% | 44-91% | 80°C, 6-25h | [20] |
Biosynthetic E. coli | 97 atom% | 75% cell density | 30°C, 24-48h | [29] |
Yeast Expression | 83-95% | 30-60% of sulfate | 30°C, 48h | [35] |
Cell-Free Synthesis | ≥70% | Variable | 30°C, controlled | [21] |
Mass spectrometry-based isotopic purity determination employs high-resolution time-of-flight instruments to achieve accurate mass measurements and isotopic distribution analysis [15]. The methodology involves extracting individual isotopic peaks and integrating extracted ion chromatograms to determine isotopic ratios [15]. Background subtraction and isotopic distribution calculations provide quantitative assessment of labeling efficiency [15].
Yield optimization strategies focus on reaction parameter fine-tuning and catalyst system improvement [23] [30]. Temperature optimization studies reveal optimal ranges between 80-100°C for palladium-catalyzed systems, with higher temperatures leading to increased side reactions and isotopic scrambling [23]. Reaction time optimization balances conversion efficiency with product stability, typically requiring 6-25 hours for complete conversion [23].
Purification methodologies significantly impact final isotopic purity [5] [25]. Hydride generation techniques combined with column chromatography provide effective separation of selenium-containing compounds while maintaining isotopic integrity [25]. The use of selenium-specific detection methods ensures accurate quantification during purification processes [25].
Continuous optimization protocols have been developed for large-scale production, incorporating real-time monitoring of isotopic incorporation and chemical conversion [14]. These methods employ electromagnetic isotope separation principles to achieve decontamination factors exceeding 100, enabling enrichment from 5% initial abundance to approximately 85% in single-pass operations [14].
The economic considerations of isotopic purity optimization reveal that higher purity requirements exponentially increase production costs [18]. Cost-effective strategies balance isotopic enrichment with application requirements, particularly for nuclear magnetic resonance spectroscopy applications where 99% purity provides optimal signal-to-noise ratios [16] [20].
High-field Carbon-13 Nuclear Magnetic Resonance provides direct, non-destructive confirmation that the isotopic label in L-Selenomethionine-(methyl-13C) resides exclusively on the terminal methyl group while leaving the electronic environment of the remaining skeleton essentially unchanged. Experiments recorded at 400 megahertz in deuterium oxide at 298 kelvin display five well-resolved singlets that correspond to the five distinct carbon sites of the molecule, with markedly enhanced signal-to-noise for the labeled methyl resonance.
Carbon position | Experimental chemical shift / ppm | Diagnostic observations | Source |
---|---|---|---|
C1 ‒ labeled methyl (Se–CH₃) | 5.99 | ~12-fold intensity gain over natural-abundance spectrum; exhibits ¹J(⁷⁷Se–¹³C) ≈ 46 hertz in proton-coupled acquisition [1] | 31 |
C2 ‒ α-carbon (CH) | 33.63 | Deshielded relative to sulfur analogue due to stronger σ-acceptor character of selenium [2] [3] | 31 |
C3 ‒ β-methylene (CH₂) | 21.96 | Slight up-field shift vs. methionine; reflects reduced electronegativity of selenium [2] | 31 |
C4 ‒ γ-methylene (CH₂) | 57.44 | Shielding pattern mirrors thioether analogues; no isotope effect detected [4] | 31 |
C5 ‒ carboxyl carbonyl (COO⁻) | 176.99 | Unaffected by isotopic enrichment; provides convenient internal standard [5] | 31 |
Key research findings
Inductively Coupled Plasma Mass Spectrometry is the benchmark technique for total selenium assay in isotopically labeled amino acids, providing sub-nanogram detection limits, isotope-dilution capability and minimal matrix interference after simple dissolution.
Table 2. Representative analytical performance metrics for selenium determination in L-Selenomethionine-(methyl-13C).
Methodological variant | Working isotope(s) | Limit of detection / µg L⁻¹ Se | Precision (relative standard deviation) | Notable features | Source |
---|---|---|---|---|---|
Collision-cell quadrupole, hydrogen–helium mode | ⁷⁸Se / ⁸²Se ratio | 0.06 | 3.2% (n = 10) | Direct analysis after 1 : 15 aqueous dilution; mathematical correction for ⁸¹BrH⁺ interference | 50 |
Species-specific isotope-dilution after acid hydrolysis | ⁷⁴Se-enriched spike | 0.8 | 0.5–1.3% | Quantifies selenomethionine in selenium-enriched yeast; extraction efficiency 81% | 37 |
High-resolution sector field with methane-doped plasma | ⁸⁰Se | 0.02 | 2.1% | Eight-fold sensitivity gain; baseline separation from rare-earth doubly-charged ions | 53 |
Capillary chromatographic separation + collision-cell detection | ⁷⁷Se / ⁸⁰Se | 0.0005 (procedural) | <5% | Enables simultaneous quantification of selenomethionine and selenocysteine in serum | 49 |
Research highlights
High-Performance Liquid Chromatography enables isolation of L-Selenomethionine-(methyl-13C) from closely related selenium species and from synthetic by-products prior to structural or elemental analysis. Choice of stationary phase and ion-pairing system governs selectivity, while the isotopic label has negligible impact on chromatographic behaviour.
Table 3. Established liquid-chromatographic methods for preparative or analytical separation of L-Selenomethionine-(methyl-13C).
Column (dimension, particle size) | Mobile-phase composition | Elution mode | Typical retention time / min | Detection scheme | Resolution / Rs | Source |
---|---|---|---|---|---|---|
Spherisorb 5 ODS-AMINO, 250 mm × 4.6 mm, 5 µm | 3.5 → 7 mmol L⁻¹ phosphate buffer (pH 6.0) gradient, 1.0 mL min⁻¹ | Gradient anion-exchange | 4.2 | On-line Inductively Coupled Plasma Mass Spectrometry | >2.0 from selenite/selenate | 45 |
Luna C18, 150 mm × 2.0 mm, 3 µm | 0.05 mmol L⁻¹ tetrabutylammonium hydroxide + 0.5 mmol L⁻¹ ammonium phosphate + 1% acetonitrile, 0.20 mL min⁻¹ | Isocratic ion-pair reversed phase | 6.3 | On-line Inductively Coupled Plasma Mass Spectrometry | Baseline within 8 min total run | 55 |
Chiral derivatization (NEIC) + Kinetex C18, 250 mm × 4.6 mm, 5 µm | 10 mmol L⁻¹ triethyl-ammonium phosphate / acetonitrile, linear 35 → 65% organic, 1.0 mL min⁻¹ | Gradient reversed phase (diastereomeric) | 11.5 / 13.2 | Ultraviolet, 254 nanometres | Enantiomeric Rs = 2.5 | 42 |
Performance insights